Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester
Overview
Description
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C16H14N2O4. It is a derivative of azobenzene, characterized by the presence of two carboxylic acid ester groups at the para positions of the benzene rings. This compound is known for its photoresponsive properties, making it a valuable material in various scientific and industrial applications .
Scientific Research Applications
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoisomerization processes and their effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Mechanism of Action
Mode of Action
It is known to be used in the preparation of electrochromic and photoresponsive materials , suggesting that it may interact with its targets to induce changes in color or responsiveness to light.
Result of Action
Its use in the synthesis of electrochromic and photoresponsive materials suggests that it may induce changes at the molecular level that affect the optical properties of these materials .
Future Directions
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester and its derivatives have been successfully used in the fabrication of electrochromic devices (ECDs) . These ECDs present a color change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . They exhibit fast switching times, reasonable contrast, satisfactory optical memories, and redox stability . These novel redox-active azobenzene derivatives are promising candidates for full-color EC display devices, electronic paper, smart windows, optical memory devices, dual-stimuli-responsive systems, as well as other potential new applications .
Biochemical Analysis
Biochemical Properties
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways. For example, Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can act as a photoswitchable ligand, modulating the activity of enzymes by altering their conformation upon light exposure .
Cellular Effects
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester has been shown to affect various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins by binding to them and altering their conformation. This can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular metabolism. Additionally, Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can induce changes in the cytoskeleton, affecting cell shape and motility .
Molecular Mechanism
The molecular mechanism of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This photoisomerization process leads to changes in the compound’s conformation, which can affect its interactions with biomolecules. For example, the trans form of the compound can bind to a protein, while the cis form may not, leading to changes in protein activity. Additionally, Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can act as an allosteric modulator, binding to a site on an enzyme or receptor and altering its activity by inducing conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can change over time due to its stability and degradation. The compound is generally stable under dark conditions, but prolonged exposure to light can lead to its degradation. This degradation can affect its ability to modulate biochemical reactions and cellular processes. Long-term studies have shown that Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .
Metabolic Pathways
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and cellular metabolism. Additionally, the compound’s activity can be modulated by its localization within the cell, affecting its interactions with biomolecules and its ability to modulate biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can be synthesized through the esterification of azobenzene-4,4’-dicarboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester follows a similar route but on a larger scale. The process involves the continuous addition of azobenzene-4,4’-dicarboxylic acid to a mixture of methanol and sulfuric acid, followed by distillation to remove excess methanol and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azobenzene-4,4’-dicarboxylic acid.
Reduction: Reduction of the azo group can yield hydrazobenzene derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products:
Oxidation: Azobenzene-4,4’-dicarboxylic acid.
Reduction: Hydrazobenzene derivatives.
Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Azobenzene-4,4’-dicarboxylic Acid: The parent compound, which lacks the ester groups.
Azobenzene-4,4’-dicarboxylic Acid Dichloride: A derivative with chloride groups instead of ester groups.
Dimethyl 4,4’-Azodibenzoate: Another ester derivative with similar photoresponsive properties.
Uniqueness: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is unique due to its combination of photoresponsive properties and the presence of ester groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNNVCIKCUWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342899 | |
Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-91-2 | |
Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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